molecular formula C15H30O B1583320 Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- CAS No. 70788-30-6

Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-

Cat. No.: B1583320
CAS No.: 70788-30-6
M. Wt: 226.4 g/mol
InChI Key: BVDMQAQCEBGIJR-UHFFFAOYSA-N
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Description

Historical Context and Development

The discovery and development of cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- represents a pivotal moment in synthetic organic chemistry, marking a significant advancement in the understanding of structure-activity relationships in aromatic compounds. The compound was first synthesized in the late 1970s by German chemists Ernst Klein and Wolfgang Rojahn at the renowned fragrance house Dragoco. Their groundbreaking research emerged from systematic investigations into ionone-related compounds, building upon earlier observations that fully saturated ionone analogues, specifically tetrahydroionols, exhibited remarkably weak olfactory properties.

Klein and Rojahn's innovative approach was predicated on a sophisticated hypothesis regarding molecular structure modification and its impact on aromatic intensity. They postulated that extending the side chain of tetrahydroionol molecules by precisely two carbon atoms might yield compounds with significantly enhanced aromatic properties. This strategic molecular extension represented a calculated departure from conventional approaches to fragrance compound synthesis, demonstrating the researchers' deep understanding of structure-function relationships in organic chemistry. The synthesis they developed produced a compound with an unexpectedly powerful woody-powdery odorant profile, characterized by distinctive dry, steroid-like woody notes that distinguished it from existing synthetic aromatic compounds.

The successful synthesis of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, which would subsequently be introduced to the perfumery industry as Timberol, represented more than just the creation of a new chemical entity. It demonstrated the potential for rational drug design principles to be applied to fragrance chemistry, establishing precedents for systematic molecular modification strategies that would influence subsequent research in synthetic organic chemistry. The compound's development timeline, spanning from initial theoretical considerations through practical synthesis to commercial application, exemplifies the progression from academic research to industrial implementation that characterizes modern chemical innovation.

Significance in Organic Chemistry

Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- occupies a particularly important position within organic chemistry due to its complex stereochemical characteristics and synthetic accessibility. The compound features three distinct stereocenters within its molecular architecture, creating the possibility for multiple isomeric forms that contribute significantly to its diverse chemical and physical properties. This stereochemical complexity makes it an excellent model compound for studying conformational analysis, stereoselectivity in synthesis, and the relationship between molecular configuration and macroscopic properties.

The compound's classification as a secondary alcohol places it within a well-defined functional group category that exhibits specific reactivity patterns and chemical behaviors. Secondary alcohols are characterized by having the hydroxyl group bonded to a carbon atom that is connected to two other carbon atoms, a structural feature that significantly influences their oxidation potential, reaction kinetics, and intermolecular interactions. In the case of cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, this secondary alcohol functionality is embedded within a highly substituted cyclohexane framework, creating unique steric and electronic environments that affect its chemical reactivity.

From a synthetic chemistry perspective, the compound represents an important achievement in controlled cyclization reactions and stereoselective synthesis. The synthetic pathway involves a sophisticated multi-step process beginning with an aldolization reaction between citral and 2-pentanone in the presence of a basic catalyst, followed by acid-catalyzed cyclization using phosphoric acid, and concluding with catalytic hydrogenation using Raney nickel. This synthetic route demonstrates advanced organic chemistry techniques including carbon-carbon bond formation, ring closure reactions, and stereoselective reduction processes.

The compound's physical properties further enhance its significance in organic chemistry research. With a boiling point of approximately 280°C and a density of 0.850 grams per cubic centimeter, it exhibits characteristics typical of moderately high molecular weight organic compounds. Its flash point of 124°C indicates relatively low volatility, making it suitable for various synthetic applications and analytical studies. These properties, combined with its molecular complexity, make it an valuable compound for investigating structure-property relationships in organic chemistry.

Nomenclature and Classification Systems

The nomenclature of cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- reflects the complexity inherent in systematic chemical naming conventions, particularly for compounds featuring multiple functional groups and stereochemical elements. According to the International Union of Pure and Applied Chemistry naming system, the compound is formally designated as 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, which provides a precise description of its molecular architecture. This systematic name clearly indicates the presence of a hexanol backbone with a highly substituted cyclohexyl substituent, demonstrating how modern chemical nomenclature accommodates complex structural features.

The compound is registered in multiple international chemical databases under various identifier systems, reflecting its importance across different scientific and regulatory contexts. The Chemical Abstracts Service has assigned it the registry number 70788-30-6, which serves as a unique identifier in chemical literature and commercial applications. Additionally, it appears in the European Chemicals Agency database under the European Community number 274-892-7, facilitating its identification within European regulatory frameworks. These multiple identification systems ensure consistent recognition across international scientific and commercial communities.

Commercial nomenclature for this compound includes several trade names that reflect its primary applications in the fragrance industry. The most widely recognized commercial designation is Timberol, a name that effectively communicates its woody aromatic characteristics to industry professionals. Alternative commercial names include Norlimbanol, Finotimber, and Karmawood, each reflecting different marketing approaches or regional preferences within the global fragrance industry. These commercial names demonstrate how systematic chemical nomenclature translates into practical industry terminology that facilitates communication among professionals.

The compound's classification within chemical taxonomy systems reveals its multifaceted nature and diverse applications. In the Globally Harmonized System of Classification and Labelling of Chemicals, it is classified as an organic compound belonging to the alcohol functional group category. From a structural perspective, it is categorized as a tertiary alcohol due to the extensive substitution around the cyclohexane ring system, though it contains a secondary alcohol functional group in the hexanol chain. This dual classification highlights the complexity of categorizing compounds with multiple functional groups and structural motifs.

Biochemical Relevance

The biochemical significance of cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- extends beyond its synthetic origins to encompass its interactions with biological systems and its presence in natural environments. Research has revealed that compounds structurally related to this synthetic molecule, particularly those designated as Norlimbanol, occur naturally as constituents of certain plant species and insects. This natural occurrence suggests potential biological functions that may have evolved independently of human synthetic efforts, indicating convergent evolution in chemical production across different biological kingdoms.

Studies investigating the natural function and biosynthesis of Norlimbanol-type compounds in biological organisms have revealed fascinating insights into the role of terpene-like molecules in ecological interactions. Research published in the Journal of Chemical Ecology has documented the presence of Norlimbanol in the defensive secretions of millipedes, suggesting its function as a chemical defense mechanism. This finding indicates that the compound's distinctive aromatic properties, which make it valuable in commercial fragrance applications, may also serve important biological functions in interspecies communication and predator deterrence.

The compound's interactions with biological systems have been extensively studied through various biochemical assays designed to assess potential toxicity and biological activity. Comprehensive toxicological evaluations, including the BlueScreen assay for cytotoxicity and genotoxicity, have demonstrated that cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- exhibits no mutagenic effects at concentrations below established threshold levels. These findings are particularly significant given the compound's widespread use in consumer products, as they provide scientific evidence supporting its safety profile in typical application contexts.

From a biochemical perspective, the compound's molecular structure suggests potential interactions with lipid membranes and hydrophobic binding sites in biological macromolecules. Its amphiphilic nature, resulting from the combination of the hydrophobic cyclohexane ring system and the polar hydroxyl functionality, may facilitate its incorporation into biological membranes or its binding to protein hydrophobic pockets. Research into these molecular interactions continues to provide insights into how synthetic organic compounds interface with biological systems at the molecular level.

Properties

IUPAC Name

1-(2,2,6-trimethylcyclohexyl)hexan-3-ol
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InChI

InChI=1S/C15H30O/c1-5-7-13(16)9-10-14-12(2)8-6-11-15(14,3)4/h12-14,16H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDMQAQCEBGIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC1C(CCCC1(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4041814
Record name Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl-
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Molecular Weight

226.40 g/mol
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CAS No.

70788-30-6
Record name Timberol
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Record name Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-
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Record name Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl-
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Record name Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl-
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Record name 2,2,6-trimethyl-α-propylcyclohexanepropanol
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Record name 1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL
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Biological Activity

Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- (commonly known as Timberol) is a compound with various biological activities and applications, particularly in the fragrance industry. This article delves into its biological properties, safety profiles, and relevant research findings.

  • Molecular Formula : C15H30O
  • CAS Number : 70788-30-6
  • Common Synonyms : Timberol, 2,2,6-trimethyl-alpha-propyl cyclohexane propanol

Biological Activity

  • Fragrance and Sensory Properties :
    • Timberol is primarily used as a fragrance compound in personal care products and household items. Its pleasant aroma mimics the scent of natural wood and is valued for its fixative properties in perfumes .
  • Toxicological Profile :
    • Acute Toxicity : Studies indicate that Timberol has a low acute toxicity profile. The LD50 values are reported as follows:
      • Dermal (Rabbit) : > 2000 mg/kg
      • Oral (Rat) : > 20000 mg/kg .
    • Irritation Potential : It may cause mild skin irritation upon prolonged contact but is not classified as a severe irritant. Eye contact can lead to mild irritation .
  • Sensitization :
    • In sensitization studies, Timberol was found to be non-sensitizing at concentrations up to 10% in humans and 20% in guinea pigs. This indicates a low potential for allergic reactions among most individuals .
  • Environmental Impact :
    • According to rapid screening assessments, Timberol does not exhibit significant ecological harm under conservative exposure scenarios. It is categorized as requiring no further assessment for ecological risks .

Case Studies

  • A study published by the European Patent Office highlighted the use of Timberol as a precursor in fragrance formulations. The research demonstrated its effectiveness in enhancing the longevity and stability of fragrances in various products .
  • In another investigation focusing on skin sensitization, Timberol was tested alongside other fragrance compounds. The results confirmed its low sensitization potential compared to other commonly used fragrance materials .

Data Tables

PropertyValue
Molecular Weight230.42 g/mol
LD50 (Dermal)> 2000 mg/kg
LD50 (Oral)> 20000 mg/kg
Skin SensitizationNon-sensitizing @ 20%
Eye IrritationMild irritation

Scientific Research Applications

Here's a detailed overview of the applications of the chemical compound Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl.

Chemical Identification

  • Chemical Name: Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl
  • CAS Registry Number: 70788-30-6
  • Synonyms:
    • 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol
    • Timberol

Applications

Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl is primarily used in the fragrance industry .

Fragrance Industry

  • It is valued for its amber, woody, and dry scent characteristics .
  • It is used in fine fragrances, fabric softeners, antiperspirants, toiletry applications, liquid detergents, soaps, and powder detergents .
  • It provides good stability in various applications, including fine fragrance, fabric softeners, and skin applications .
  • Recommended use levels are provided for particular applications .

Household Products

  • It can be found in certain auto products and inside-the-home products .

Safety and Health Considerations

  • Mutagenicity: 1-(2,2,6-trimethylcyclohexyl)-3-hexanol was found to be non-mutagenic in the Ames test .
  • Reproductive Effects: Studies on rats treated with 1-(2,2,6-trimethylcyclohexyl)-3-hexanol via gavage at doses of 60, 200, and 600 mg/kg/day showed no treatment-related mortality. Clinical signs, such as mucous stools, were reported in both sexes at 600 mg/kg/day .
  • The health effects data on IBCH was used to inform the human health risk assessment for all substances in subgroup 2. The critical effects identified included reproductive and developmental effects .

Other substances also assessed:

  • Isobornyl cyclohexanol (IBCH), sandal cyclohexanol, bornyl cyclohexanol (BCH), and sandela were assessed together as a subgroup of substances due to their structural similarities and the use of their common names as synonyms in the literature .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Differences
Compound Name (CAS) Structural Modifications Molecular Formula Molecular Weight (g/mol) Primary Applications References
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- (70788-30-6) Propyl (α), methyl (2,2,6) C₁₅H₃₀O 226.41 Fragrances, pesticides
Cyclohexanepropanol, α,β,2,2,6-pentamethyl (60241-53-4) Additional methyl groups at α and β positions C₁₇H₃₄O 254.45 Not specified (likely fragrances)
Cyclohexanepropanol, α-(1-methylethyl) (68426-06-2) Isopropyl substituent at α position C₁₃H₂₆O 198.35 Intermediate in specialty chemicals
Cyclohexanepropanol, α,2,2,6-tetramethyl-, acetate (68555-59-9) Acetylated hydroxyl group C₁₅H₂₈O₂ 240.39 Fixative in fragrances

Structural Analysis :

  • The target compound’s alpha-propyl group and 2,2,6-trimethyl substitution distinguish it from analogues. The α-(1-methylethyl) derivative (CAS 68426-06-2) replaces the propyl group with a branched isopropyl chain, likely reducing hydrophobicity . The acetate ester (CAS 68555-59-9) modifies the hydroxyl group, enhancing stability and solubility in hydrophobic matrices .

Functional and Performance Differences

Table 2: Application-Specific Properties
Compound Odor Profile Use Case Regulatory Notes
2,2,6-Trimethyl-alpha-propyl- Dry woody, ambergris-like Premium perfumes, detergents Insufficient sensitization data
α,β,2,2,6-Pentamethyl Not reported (likely muted) Experimental fragrances No commercial data available
α-(1-methylethyl) Neutral or mild Chemical synthesis Not evaluated
Acetate derivative Mild, persistent Fixative in cosmetics Pending toxicity studies

Functional Insights :

  • The target compound’s strong odor profile makes it superior in fragrance applications compared to the less-characterized pentamethyl variant .
  • The acetate derivative sacrifices odor intensity for enhanced longevity, making it suitable as a fixative .

Key Observations :

  • The target compound’s high molecular weight (226.41 g/mol) correlates with low volatility, ideal for long-lasting fragrances .
  • Unlike the sensitizer 2-(1-mercapto-1-methylethyl)-5-methylcyclohexanone, the target compound lacks conclusive safety data, limiting its organic certification .

Preparation Methods

Preparation Methods

The synthesis of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- involves multi-step organic reactions typically starting from substituted cyclohexane derivatives. The preparation methods focus on constructing the substituted cyclohexane ring and then introducing the propanol side chain with the correct stereochemistry.

General Synthetic Strategy

The general synthetic approach involves:

  • Step 1: Preparation of 2,2,6-trimethylcyclohexanone or related cyclohexyl intermediates.
  • Step 2: Introduction of the propyl side chain via nucleophilic addition or alkylation.
  • Step 3: Reduction or functional group transformation to yield the propanol functionality.

This approach ensures the retention of the 2,2,6-trimethyl substitution pattern on the cyclohexane ring while installing the 3-hexanol side chain.

Specific Synthetic Routes

Alkylation of 2,2,6-trimethylcyclohexanone
  • Starting Material: 2,2,6-trimethylcyclohexanone
  • Reagents: Organometallic reagents such as propylmagnesium bromide or propyllithium
  • Reaction: Nucleophilic addition of the propyl group to the ketone carbonyl forms a tertiary alcohol intermediate.
  • Follow-up: Controlled reduction and purification yield 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol.

This method allows for regioselective addition and stereochemical control through choice of reagents and reaction conditions.

Catalytic Hydrogenation and Functionalization
  • Starting Material: Unsaturated cyclohexane derivatives with 2,2,6-trimethyl substitution
  • Catalysts: Palladium or nickel-based catalysts under hydrogen atmosphere
  • Process: Hydrogenation saturates the ring and side chains, followed by selective oxidation or reduction to install the propanol group.

This method is advantageous for large-scale synthesis due to mild conditions and high selectivity.

Multi-step Synthesis via Urethane Intermediates (Patent-Based)

According to patent WO2001094438A1, related cyclohexane derivatives can be functionalized via urethane intermediates involving isocyanate chemistry, which can indirectly lead to derivatives like Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- through subsequent hydrolysis and reduction steps. This method is more complex but allows for incorporation into polymeric or urethane-based materials.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents/Catalysts Reaction Type Advantages Challenges
Alkylation of Cyclohexanone 2,2,6-trimethylcyclohexanone Propylmagnesium bromide, Li reagents Nucleophilic addition High regio- and stereoselectivity Requires careful control of stereochemistry
Catalytic Hydrogenation Unsaturated 2,2,6-trimethylcyclohexane derivatives Pd, Ni catalysts, H2 Hydrogenation + functionalization Mild conditions, scalable Requires precursor synthesis
Urethane-based synthesis Cyclohexyl isocyanate derivatives Diisocyanates, polyols Polyurethane formation + hydrolysis Allows polymer incorporation Multi-step, complex chemistry

Research Findings and Notes

  • The compound is primarily prepared for use in fragrance formulations due to its stable cycloaliphatic structure and pleasant odor profile.
  • Stereochemical purity is critical since different isomers can have significantly different organoleptic properties.
  • The alkylation approach has been favored in laboratory-scale synthesis for its straightforwardness and control.
  • Industrial-scale synthesis often employs catalytic hydrogenation routes due to cost-effectiveness and scalability.
  • Patents indicate that urethane chemistry involving cyclohexyl derivatives can provide alternative synthetic pathways, especially when embedding the compound into polymer matrices or complex formulations.
  • Safety considerations include handling of reactive organometallic reagents and isocyanates, requiring controlled environments.

Q & A

Q. What are the key physicochemical properties of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- and how are they experimentally determined?

  • Answer : The compound has a molecular formula of C₁₅H₃₀O and a molecular weight of 226.41 g/mol . Key properties include:
PropertyMethodReference
Boiling Point/SolubilityGas Chromatography (GC)
Structural ConfirmationNMR (¹H/¹³C), FT-IR Spectroscopy
Purity AnalysisHPLC with UV/RI Detection

For structural elucidation, ¹H NMR is used to identify methyl and cyclohexyl proton environments, while FT-IR confirms hydroxyl and alkyl functional groups .

Q. What synthetic routes are documented for Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-?

  • Answer : A common route involves Grignard addition followed by acid-catalyzed cyclization :

React 2,2,6-trimethylcyclohexanone with propylmagnesium bromide to form the tertiary alcohol intermediate.

Purify via fractional distillation (≥95% purity) .

Confirm stereochemistry using chiral HPLC or polarimetry .

Side products (e.g., diastereomers) are minimized by controlling reaction temperature (0–5°C) and solvent polarity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability data under varying environmental conditions?

  • Answer : Contradictions in stability studies (e.g., hydrolysis rates at pH 5 vs. pH 9) require controlled kinetic experiments :

Prepare buffered solutions (pH 3–11) and monitor degradation via LC-MS/MS .

Use Arrhenius plots to predict shelf-life under different temperatures.

Cross-validate with computational modeling (e.g., DFT for hydrolysis pathways) .

Example workflow:

ConditionAnalytical MethodKey Parameter
Aqueous StabilityLC-MS/MSHalf-life (t₁/₂)
Oxidative StressO₂ Saturation + GC-FIDDegradation byproducts

Q. What advanced separation techniques resolve stereoisomers of this compound?

  • Answer : Enantiomeric separation is achieved using:
  • Chiral Stationary Phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Supercritical Fluid Chromatography (SFC) with CO₂/co-solvent systems for faster resolution .

Example CSP performance:

Column TypeResolution (Rs)Retention Time (min)
Cellulose-based CSP2.512.3
Amylose-based CSP1.815.7

Q. How does the compound interact with biological macromolecules in fragrance applications?

  • Answer : Mechanistic studies use:

Molecular Docking : Simulate binding to olfactory receptors (e.g., OR5AN1) using AutoDock Vina .

Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to lipid bilayers.

In Vitro Assays : Assess receptor activation via cAMP signaling in HEK293 cells .

Key findings include strong hydrophobic interactions with receptor pockets (ΔG = −8.2 kcal/mol) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s environmental persistence?

  • Answer : Discrepancies arise from varying test systems (e.g., soil vs. aquatic models). A standardized approach includes:

OECD 307 Guideline : Aerobic/anaerobic soil incubation with LC-MS quantification .

QSAR Modeling : Predict biodegradation using EPI Suite™ (e.g., half-life = 28–60 days) .

Isotope-Labeling : Track ¹³C-labeled compound in microcosm studies .

Example data reconciliation:

Study TypeHalf-Life (Days)Key Limitation
Lab (OECD 307)45Limited microbial diversity
Field Study28Variable abiotic factors

Methodological Best Practices

Q. What quality control protocols ensure reproducibility in synthesis?

  • Answer : Critical steps include:
  • In-Process Checks : Monitor reaction progress via inline FT-IR.
  • Chiral Purity : Use circular dichroism (CD) for enantiomeric excess (≥98% ee) .
  • Batch Consistency : Implement QbD (Quality by Design) for critical parameters (e.g., solvent purity, catalyst loading) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-
Reactant of Route 2
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-

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